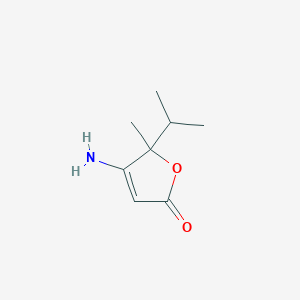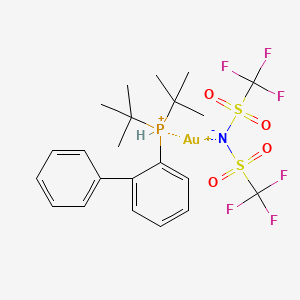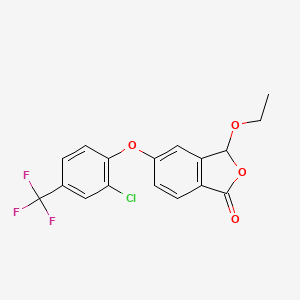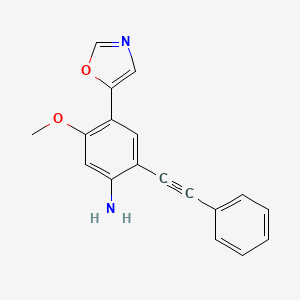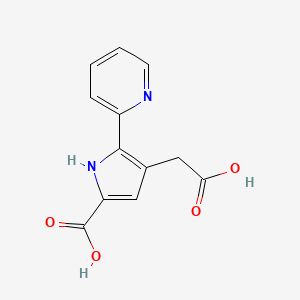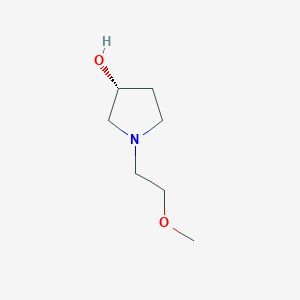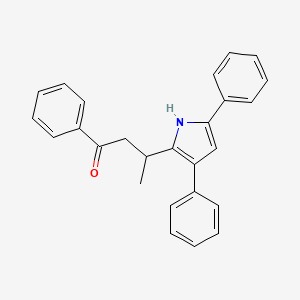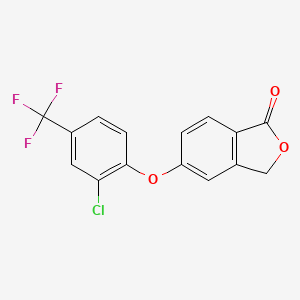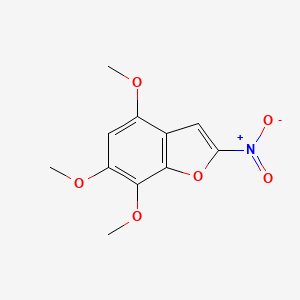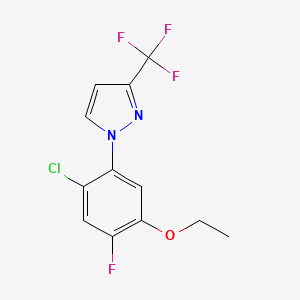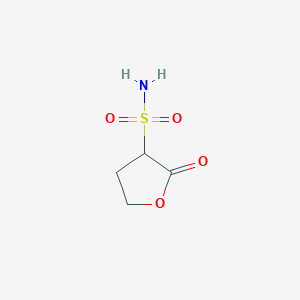
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety, a propoxycarbonyl group, and an acetimidamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:
-
Formation of Quinolin-8-yloxy Intermediate: : The initial step involves the preparation of the quinolin-8-yloxy intermediate. This can be achieved by reacting 8-hydroxyquinoline with an appropriate halide (e.g., bromoacetyl bromide) under basic conditions to form the quinolin-8-yloxyacetyl intermediate.
-
Introduction of Propoxycarbonyl Group: : The next step involves the introduction of the propoxycarbonyl group. This can be done by reacting the quinolin-8-yloxyacetyl intermediate with propyl chloroformate in the presence of a base such as triethylamine.
-
Formation of Acetimidamide: : The final step involves the conversion of the acetyl group to an acetimidamide. This can be achieved by reacting the intermediate with an appropriate amine (e.g., ammonia or a primary amine) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinoline moiety to a dihydroquinoline derivative.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quinoline moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing quinoline structures are often explored for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit topoisomerases, or bind to specific receptors, leading to various biological effects. The propoxycarbonyl and acetimidamide groups can further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxyacetic Acid: Similar in structure but lacks the propoxycarbonyl and acetimidamide groups.
Quinoline N-Oxides: Oxidized derivatives of quinoline with different reactivity and biological activity.
Quinoline Derivatives: A broad class of compounds with varying substituents on the quinoline ring.
Uniqueness
N-((Propoxycarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxycarbonyl group enhances its solubility and stability, while the acetimidamide group provides additional sites for chemical modification and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propyl carbonate |
InChI |
InChI=1S/C15H17N3O4/c1-2-9-20-15(19)22-18-13(16)10-21-12-7-3-5-11-6-4-8-17-14(11)12/h3-8H,2,9-10H2,1H3,(H2,16,18) |
InChI Key |
NASKMCFNVSGITN-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Canonical SMILES |
CCCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


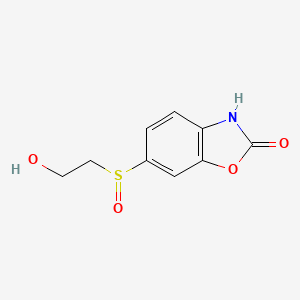
![3-{2-Methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoic acid](/img/structure/B12884317.png)
